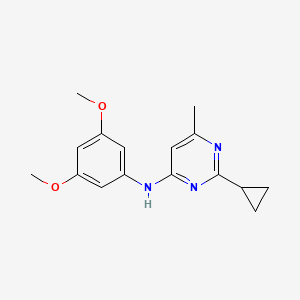![molecular formula C17H23BrN6 B6435333 4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-tert-butyl-2-methylpyrimidine CAS No. 2549006-81-5](/img/structure/B6435333.png)
4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-tert-butyl-2-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-tert-butyl-2-methylpyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, a six-membered ring with two nitrogen atoms . The compound also contains a bromine atom, a tert-butyl group, and a methyl group .
Molecular Structure Analysis
The molecular structure of “4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-tert-butyl-2-methylpyrimidine” is complex due to the presence of multiple functional groups. The InChI code for a similar compound, 2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]ethanol, is 1S/C10H15BrN4O/c11-9-7-12-10(13-8-9)15-3-1-14(2-4-15)5-6-16/h7-8,16H,1-6H2 .
Zukünftige Richtungen
The future directions for “4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-tert-butyl-2-methylpyrimidine” could involve further exploration of its potential biological activities, given the wide range of activities associated with compounds containing a piperazine ring . Additionally, further studies could explore its synthesis and chemical reactions.
Wirkmechanismus
Target of Action
The primary targets of the compound “4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-tert-butyl-2-methylpyrimidine” are currently unknown. The compound is structurally similar to other pyrimidine derivatives, which are known to interact with various enzymes and receptors in the body . .
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its precise mode of action. Based on its structural similarity to other pyrimidine derivatives, it may interact with its targets by forming hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Pyrimidine derivatives can participate in a variety of biological processes, including DNA synthesis and signal transduction
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion patterns remain unknown. Its structural features, such as the presence of a piperazine ring and a bromopyrimidine moiety, may influence its pharmacokinetic properties .
Result of Action
Given its structural similarity to other pyrimidine derivatives, it may have potential effects on cell proliferation, apoptosis, or signal transduction . .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might affect the compound’s structure and, consequently, its interaction with targets . The presence of other molecules could either facilitate or hinder its access to its targets.
Eigenschaften
IUPAC Name |
4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-tert-butyl-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN6/c1-12-21-14(17(2,3)4)9-15(22-12)23-5-7-24(8-6-23)16-19-10-13(18)11-20-16/h9-11H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVTXOVUKYXIKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=C(C=N3)Br)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-tert-butyl-2-methylpyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4,6-dimethylpyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide](/img/structure/B6435254.png)
![N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide](/img/structure/B6435259.png)
![4-tert-butyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B6435271.png)
![4-tert-butyl-2-methyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6435276.png)
![2-cyclopropyl-4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B6435281.png)
![N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]cyclopropanesulfonamide](/img/structure/B6435291.png)
![2-cyclopropyl-4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B6435299.png)
![N-[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide](/img/structure/B6435305.png)
![1-[1-(6-fluoro-1,3-benzoxazol-2-yl)-2-methyl-octahydropyrrolo[2,3-c]pyrrol-5-yl]ethan-1-one](/img/structure/B6435318.png)
![6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B6435319.png)

![1-[1-(7-fluoroquinazolin-4-yl)-2-methyl-octahydropyrrolo[2,3-c]pyrrol-5-yl]ethan-1-one](/img/structure/B6435347.png)
![N-methyl-N-{[1-(pyrimidin-2-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide](/img/structure/B6435355.png)
![N-{[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide](/img/structure/B6435369.png)